molecular formula C14H12N2O3S B2599379 2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one CAS No. 332164-74-6

2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B2599379
CAS No.: 332164-74-6
M. Wt: 288.32
InChI Key: BUSMPEGMXHJTDS-KPKJPENVSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidin-3(2H)-one family, characterized by a bicyclic core structure comprising fused thiazole and pyrimidinone rings. The substituent at the 2-position is an (E)-1,3-benzodioxol-5-ylmethylidene group, which introduces a methylidene-linked benzodioxole moiety.

Properties

IUPAC Name

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-13-12(20-14-15-4-1-5-16(13)14)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,1,4-5,8H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSMPEGMXHJTDS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a synthetic organic molecule that has drawn interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole-pyrimidine core fused with a benzodioxole moiety. The molecular formula is C18H16N2O3SC_{18}H_{16}N_2O_3S with a molecular weight of approximately 344.39 g/mol. Its unique arrangement of functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing the benzodioxole structure often exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown effective inhibition against various cancer cell lines. In one study, compounds similar to the target compound demonstrated IC50 values ranging from 26 to 65 µM against four different cancer cell lines . This suggests that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antidiabetic Potential

Another area of interest is the antidiabetic activity of benzodioxole derivatives. A related study evaluated several synthesized compounds for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. The most potent inhibitors exhibited IC50 values as low as 0.68 µM , indicating strong potential for managing blood glucose levels . In vivo studies involving diabetic mice showed significant reductions in blood glucose levels when treated with these derivatives.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Several studies have reported that benzodioxole derivatives possess activity against various pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit enzymes like α-amylase or other key metabolic enzymes involved in cancer progression or glucose metabolism.
  • Receptor Modulation: It might bind to receptors involved in cell signaling pathways that regulate apoptosis and proliferation.

Study 1: Anticancer Efficacy

A study published in 2023 synthesized various benzodioxole derivatives and assessed their anticancer efficacy using MTS assays across multiple cancer cell lines. The results showed that certain derivatives had minimal cytotoxic effects on normal cells while effectively inhibiting cancer cell proliferation .

Study 2: Antidiabetic Effects

In another investigation focused on the antidiabetic potential of related compounds, researchers used a streptozotocin-induced diabetic mouse model to evaluate the blood glucose-lowering effects of selected benzodioxole derivatives. The results indicated that treatment significantly lowered blood glucose levels compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerMTS Assay26 - 65
Antidiabeticα-Amylase Inhibition0.68
AntimicrobialZone of Inhibition TestVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives vary primarily in substituents at the 2-position. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity
2-[(E)-4-Fluorobenzylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one 4-Fluorophenylmethylidene C₁₃H₁₁FN₂OS 262.30 Not reported Not reported Antitumor (inferred from structural similarity)
2-[(E)-4-Chlorobenzylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one 4-Chlorophenylmethylidene C₁₃H₁₁ClN₂OS 278.76 Not reported Not reported Not reported
7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one 3,4,5-Trimethoxybenzylidene C₂₇H₂₄N₂O₅S₂ 520.62 120–122 71 Anticancer (assumed from synthesis context)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene C₂₇H₂₅N₃O₇S 547.57 Not reported Not reported Crystallographically studied

Key Observations:

Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxybenzylidene in ) often exhibit improved solubility and bioavailability due to increased polarity, though steric bulk could reduce membrane permeability.

Synthetic Methods: Many analogues are synthesized via alkylation or condensation reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared using anhydrous potassium carbonate and halides in acetone . The target compound’s synthesis likely involves similar steps, with 1,3-benzodioxole-5-carbaldehyde as the aldehyde component in a Knoevenagel-like condensation .

Biological Activity: Thiazolo[3,2-a]pyrimidinones with catechol-containing substituents (e.g., benzodioxole) show promise as antitumor agents due to their ability to act as gem-dicatechols, which can chelate metal ions or interact with redox-active enzymes . Halogenated analogues (e.g., 4-fluoro or 4-chloro derivatives) may exhibit enhanced metabolic stability compared to methoxylated or benzodioxolyl derivatives, as halogens are less prone to oxidative degradation .

Crystallographic and Spectral Data: While the target compound lacks reported crystallographic data, analogues like the ethyl 7-methyl-3-oxo-5-phenyl derivative have been studied via single-crystal X-ray diffraction, revealing planar thiazolo-pyrimidinone cores and hydrogen-bonding patterns critical for packing . IR and mass spectra for related thiazolo[3,2-a]benzimidazoles suggest characteristic absorption bands for C=O (1650–1700 cm⁻¹) and C=N (1600 cm⁻¹) groups .

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